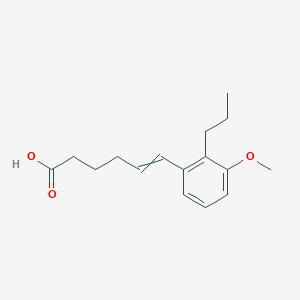
6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid is an organic compound with a complex structure that includes a methoxy group, a propyl group, and a hexenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a phenol derivative with a propyl halide, followed by methoxylation and subsequent coupling with a hexenoic acid derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as chromatography, are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group or further to a carbonyl group.
Reduction: The double bond in the hexenoic acid chain can be reduced to a single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Saturated hexanoic acid derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and propyl groups may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-Hexenoic acid: A simpler analog with a similar hexenoic acid chain but lacking the methoxy and propyl groups.
3-Methoxyphenyl derivatives: Compounds with similar methoxy substitution on the phenyl ring.
Propylphenyl derivatives: Compounds with propyl substitution on the phenyl ring.
Uniqueness
The presence of both methoxy and propyl groups on the phenyl ring, along with the hexenoic acid chain, makes it a versatile compound for various chemical reactions and applications .
Properties
CAS No. |
111086-30-7 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
6-(3-methoxy-2-propylphenyl)hex-5-enoic acid |
InChI |
InChI=1S/C16H22O3/c1-3-8-14-13(10-7-11-15(14)19-2)9-5-4-6-12-16(17)18/h5,7,9-11H,3-4,6,8,12H2,1-2H3,(H,17,18) |
InChI Key |
HJTRWGYRDCXMOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC=C1OC)C=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


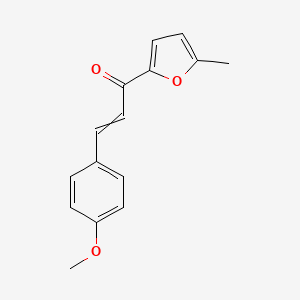
![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)
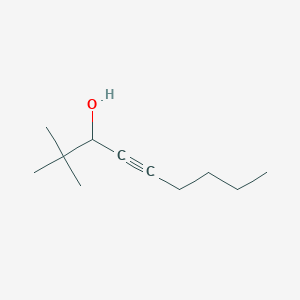

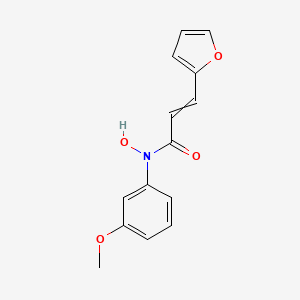
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)

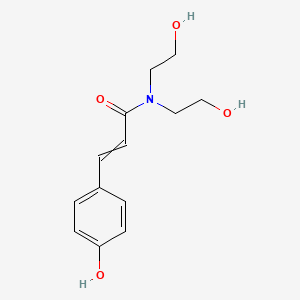
![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)
![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)

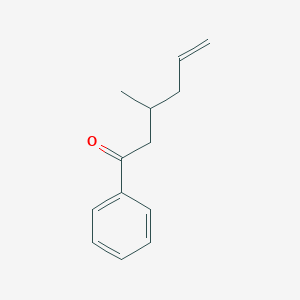

![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)
